1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H3F9O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one typically involves the fluorination of suitable precursors. One common method involves the reaction of 1,3-diketones with fluorinating agents such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced fluorination techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets. The compound’s high fluorine content allows it to form strong hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of enzymes and alter biological pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one
- 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
Uniqueness
1,1,1,5,5,5-Hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of both hydroxy and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and stability, making it particularly useful in various research applications .
Eigenschaften
Molekularformel |
C6H3F9O2 |
---|---|
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoro-3-hydroxy-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H3F9O2/c7-4(8,9)2(5(10,11)12)1(16)3(17)6(13,14)15/h1-2,16H |
InChI-Schlüssel |
ZZLJHPZYDIUYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.